6-Shogaol

Catalog No.
S543139
CAS No.
555-66-8
M.F
C17H24O3
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Shogaol

CAS Number

555-66-8

Product Name

6-Shogaol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3

InChI Key

OQWKEEOHDMUXEO-UHFFFAOYSA-N

SMILES

CCCCC/C=C/C(CCC1=CC=C(O)C(OC)=C1)=O

Solubility

Soluble in DMSO, not in water

Synonyms

(6)-shogaol, 6-shogaol, shogaol

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC

Description

The exact mass of the compound Shogaol is 276.1725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 752389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-Shogaol is a bioactive compound primarily found in dried ginger (Zingiber officinale). It is a member of the shogaol family, which includes several related compounds formed from gingerol through dehydration. The chemical structure of 6-shogaol features an α,β-unsaturated ketone, which contributes to its pungent flavor and various biological activities. On the Scoville scale, 6-shogaol is rated at 160,000 Scoville Heat Units, making it significantly spicier than other compounds like gingerol and piperine but less spicy than capsaicin .

  • Anti-inflammatory activity: Shogaol might suppress the production of inflammatory mediators by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer properties: Studies suggest shogaol may induce cell death in cancer cells through various mechanisms, including modulation of cell signaling pathways [].
  • Toxicity: Limited data exists on the specific toxicity of shogaol. However, ginger, which contains shogaol along with other bioactive compounds, is generally considered safe for consumption in moderate amounts [].
  • Flammability: As with most organic compounds, shogaol is likely flammable.
  • Reactivity: Information on the specific reactivity of shogaol is limited. However, the presence of the phenolic ring suggests it might be susceptible to oxidation under certain conditions.

Antioxidant Activity

Studies suggest shogaol possesses antioxidant properties. A 2023 research paper published in Molecules explored the impact of drying methods on ginger's bioactive components. The study found that drying methods utilizing higher temperatures increased shogaol content and exhibited stronger antioxidant activity compared to other drying methods [].

Antimicrobial Activity

Shogaol's potential antimicrobial properties are another area of scientific interest. The same 2023 Molecules paper mentioned earlier also investigated the antimicrobial effects of ginger processed under different drying conditions. Their findings indicated that extracts with higher shogaol content displayed stronger antimicrobial activity against certain bacterial strains [].

Analgesic Properties

Some research suggests shogaol may play a role in ginger's analgesic (pain-relieving) effects. A 2013 study published in the journal Phytomedicine explored the analgesic effects of various ginger components. The study noted that shogaol exhibited analgesic activity in mice []. It's important to note that more research is needed to understand how this translates to humans.

Other Areas of Investigation

Scientific exploration into shogaol's properties is ongoing. Researchers are investigating its potential effects in areas like:

  • Gastrointestinal health
  • Cardiovascular health
  • Anti-inflammatory properties

These areas require further study to determine the effectiveness and safety of shogaol for these purposes.

  • The research mentioned here is ongoing, and more studies are needed to fully understand the potential benefits of shogaol.
  • Shogaol is a component of ginger, and consuming ginger directly is likely the safest way to explore its potential benefits. However, it's important to consult with a healthcare professional before consuming large amounts of ginger or taking concentrated ginger supplements.

  • Claisen Condensation: This step involves the reaction of vanillin with acetone to produce dehydrozingerone.
  • Aldol Condensation: The product from the first step undergoes an aldol reaction with hexanal in tetrahydrofuran, resulting in 6-dehydroshogaol and 6-dehydrogingerol.
  • Hydrogenation: The dehydro compounds can be hydrogenated to yield gingerol.
  • Acidic Treatment: Finally, hydrochloric acid is added to obtain 6-shogaol .

These reactions highlight the compound's transformation from its precursor forms under specific conditions.

6-Shogaol exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory processes by reducing the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide .
  • Antioxidant Properties: The compound activates the Nrf2 pathway, enhancing cellular antioxidant defenses and protecting against oxidative stress .
  • Anticancer Potential: Research indicates that 6-shogaol can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
  • Neuroprotective Effects: In models of Parkinson's disease, 6-shogaol protects dopaminergic neurons by mitigating neuroinflammation and oxidative damage .

The primary synthesis methods for 6-shogaol are:

  • Natural Extraction: Obtained from dried ginger through extraction processes involving solvents like ethanol or methanol.
  • Chemical Synthesis: As previously described, involving Claisen and aldol condensation reactions followed by hydrogenation and acid treatment.

These methods allow for both natural and synthetic production of 6-shogaol for research and application purposes.

6-Shogaol has several applications:

  • Culinary Uses: It serves as a flavoring agent in food products due to its pungency.
  • Pharmaceutical Uses: Its anti-inflammatory, antioxidant, and anticancer properties make it a candidate for therapeutic applications in various diseases.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.

Studies on the interactions of 6-shogaol reveal its potential to modulate various biological pathways:

  • It interacts with cellular signaling pathways such as NF-κB and MAPK, influencing inflammatory responses .
  • The compound's electrophilic nature allows it to react with nucleophiles, facilitating its biological activities .

These interactions underscore its multifaceted role in health and disease management.

Several compounds share structural similarities with 6-shogaol. Here are some notable examples:

CompoundScoville Heat Units (SHU)Key Characteristics
Gingerol60,000Precursor to shogaols; exhibits anti-inflammatory properties.
ZingeroneNot specifiedFormed during cooking; has antioxidant properties.
Piperine100,000Found in black pepper; known for enhancing bioavailability of other compounds.
Capsaicin16,000,000Found in chili peppers; potent pain reliever and anti-inflammatory agent.

Uniqueness of 6-Shogaol

What sets 6-shogaol apart is its potent biological activity stemming from its unique α,β-unsaturated carbonyl structure, which enhances its reactivity compared to gingerol. This reactivity contributes to its higher efficacy in anti-inflammatory and anticancer applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.17254462 g/mol

Monoisotopic Mass

276.17254462 g/mol

Heavy Atom Count

20

Appearance

Yellow, viscous oil in pure form (supplied as 200mg / mL ethanol solution)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83DNB5FIRF

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

23513-13-5
555-66-8

Wikipedia

Shogaol
Tilisolol

Dates

Modify: 2023-08-15
1: Zhu Y, Wang P, Zhao Y, Yang C, Clark A, Leung T, Chen X, Sang S. Synthesis, evaluation, and metabolism of novel [6]-shogaol derivatives as potent Nrf2 activators. Free Radic Biol Med. 2016 Jun;95:243-54. doi: 10.1016/j.freeradbiomed.2016.03.026. Epub 2016 Mar 25. PubMed PMID: 27021962.
2: Kathiresan S, Govindhan A. [6]-Shogaol, a Novel Chemopreventor in 7,12-Dimethylbenz[a]anthracene-induced Hamster Buccal Pouch Carcinogenesis. Phytother Res. 2016 Apr;30(4):646-53. doi: 10.1002/ptr.5574. Epub 2016 Feb 3. PubMed PMID: 26840796.
3: Ray A, Vasudevan S, Sengupta S. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death. PLoS One. 2015 Sep 10;10(9):e0137614. doi: 10.1371/journal.pone.0137614. eCollection 2015. PubMed PMID: 26355461; PubMed Central PMCID: PMC4565635.
4: Ghasemzadeh A, Jaafar HZ, Rahmat A. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology. BMC Complement Altern Med. 2015 Jul 30;15:258. doi: 10.1186/s12906-015-0718-0. PubMed PMID: 26223685; PubMed Central PMCID: PMC4520084.
5: Peng S, Yao J, Liu Y, Duan D, Zhang X, Fang J. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol. Food Funct. 2015 Aug;6(8):2813-23. doi: 10.1039/c5fo00214a. Epub 2015 Jul 14. PubMed PMID: 26169810.
6: Qi LW, Zhang Z, Zhang CF, Anderson S, Liu Q, Yuan CS, Wang CZ. Anti-Colon Cancer Effects of 6-Shogaol Through G2/M Cell Cycle Arrest by p53/p21-cdc2/cdc25A Crosstalk. Am J Chin Med. 2015;43(4):743-56. doi: 10.1142/S0192415X15500469. Epub 2015 Jun 28. PubMed PMID: 26119958.
7: Wu JJ, Omar HA, Lee YR, Teng YN, Chen PS, Chen YC, Huang HS, Lee KH, Hung JH. 6-Shogaol induces cell cycle arrest and apoptosis in human hepatoma cells through pleiotropic mechanisms. Eur J Pharmacol. 2015 Sep 5;762:449-58. doi: 10.1016/j.ejphar.2015.06.032. Epub 2015 Jun 20. PubMed PMID: 26101062.
8: Feroz SR, Mohamad SB, Lee GS, Malek SN, Tayyab S. Supramolecular interaction of 6-shogaol, a therapeutic agent of Zingiber officinale with human serum albumin as elucidated by spectroscopic, calorimetric and molecular docking methods. Phytomedicine. 2015 Jun 1;22(6):621-30. doi: 10.1016/j.phymed.2015.03.016. Epub 2015 Apr 9. PubMed PMID: 26055127.
9: Wu CH, Hong BH, Ho CT, Yen GC. Targeting cancer stem cells in breast cancer: potential anticancer properties of 6-shogaol and pterostilbene. J Agric Food Chem. 2015 Mar 11;63(9):2432-41. doi: 10.1021/acs.jafc.5b00002. Epub 2015 Feb 25. PubMed PMID: 25686711.
10: Singh VK, Doharey PK, Kumar V, Saxena JK, Siddiqi MI, Rathaur S, Narender T. Synthesis, molecular docking and Brugia malayi thymidylate kinase (BmTMK) enzyme inhibition study of novel derivatives of [6]-shogaol. Eur J Med Chem. 2015 Mar 26;93:74-82. doi: 10.1016/j.ejmech.2015.01.035. Epub 2015 Jan 20. PubMed PMID: 25659753.
11: Liu R, Heiss EH, Sider N, Schinkovitz A, Gröblacher B, Guo D, Bucar F, Bauer R, Dirsch VM, Atanasov AG. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation. Mol Nutr Food Res. 2015 May;59(5):843-52. doi: 10.1002/mnfr.201400791. Epub 2015 Mar 16. PubMed PMID: 25631547; PubMed Central PMCID: PMC4573514.
12: Hsu YL, Hung JY, Tsai YM, Tsai EM, Huang MS, Hou MF, Kuo PL. 6-shogaol, an active constituent of dietary ginger, impairs cancer development and lung metastasis by inhibiting the secretion of CC-chemokine ligand 2 (CCL2) in tumor-associated dendritic cells. J Agric Food Chem. 2015 Feb 18;63(6):1730-8. doi: 10.1021/jf504934m. Epub 2015 Feb 9. PubMed PMID: 25621970.
13: Han MA, Woo SM, Min KJ, Kim S, Park JW, Kim DE, Kim SH, Choi YH, Kwon TK. 6-Shogaol enhances renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated cytochrome c release and down-regulation of c-FLIP(L) expression. Chem Biol Interact. 2015 Feb 25;228:69-78. doi: 10.1016/j.cbi.2015.01.020. Epub 2015 Jan 22. PubMed PMID: 25619640.
14: Chen H, Fu J, Chen H, Hu Y, Soroka DN, Prigge JR, Schmidt EE, Yan F, Major MB, Chen X, Sang S. Ginger compound [6]-shogaol and its cysteine-conjugated metabolite (M2) activate Nrf2 in colon epithelial cells in vitro and in vivo. Chem Res Toxicol. 2014 Sep 15;27(9):1575-85. doi: 10.1021/tx500211x. Epub 2014 Sep 2. PubMed PMID: 25148906; PubMed Central PMCID: PMC4176387.
15: Huang HC, Chang SJ, Wu CY, Ke HJ, Chang TM. [6]-Shogaol inhibits α-MSH-induced melanogenesis through the acceleration of ERK and PI3K/Akt-mediated MITF degradation. Biomed Res Int. 2014;2014:842569. doi: 10.1155/2014/842569. Epub 2014 Jun 19. PubMed PMID: 25045707; PubMed Central PMCID: PMC4090493.
16: Kim SM, Kim C, Bae H, Lee JH, Baek SH, Nam D, Chung WS, Shim BS, Lee SG, Kim SH, Sethi G, Ahn KS. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways. Mol Carcinog. 2015 Oct;54(10):1132-46. doi: 10.1002/mc.22184. Epub 2014 Jun 24. PubMed PMID: 24962868.
17: Yoshida K, Satsu H, Mikubo A, Ogiwara H, Yakabe T, Inakuma T, Shimizu M. 6-shogaol, a major compound in ginger, induces aryl hydrocarbon receptor-mediated transcriptional activity and gene expression. J Agric Food Chem. 2014 Jun 18;62(24):5492-9. doi: 10.1021/jf405146j. Epub 2014 Jun 5. PubMed PMID: 24857157.
18: Moon M, Kim HG, Choi JG, Oh H, Lee PK, Ha SK, Kim SY, Park Y, Huh Y, Oh MS. 6-Shogaol, an active constituent of ginger, attenuates neuroinflammation and cognitive deficits in animal models of dementia. Biochem Biophys Res Commun. 2014 Jun 20;449(1):8-13. doi: 10.1016/j.bbrc.2014.04.121. Epub 2014 May 2. PubMed PMID: 24796668.
19: Saha A, Blando J, Silver E, Beltran L, Sessler J, DiGiovanni J. 6-Shogaol from dried ginger inhibits growth of prostate cancer cells both in vitro and in vivo through inhibition of STAT3 and NF-κB signaling. Cancer Prev Res (Phila). 2014 Jun;7(6):627-38. doi: 10.1158/1940-6207.CAPR-13-0420. Epub 2014 Apr 1. PubMed PMID: 24691500.
20: Kim SC, Lee JR, Park SJ. Role of 6-shogaol in tert -butyl hydroperoxide-induced apoptosis of HepG2 cells. Pharmacology. 2014;93(3-4):137-44. doi: 10.1159/000360090. Epub 2014 Mar 18. PubMed PMID: 24662601.

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